MeIQx

Übersicht

Beschreibung

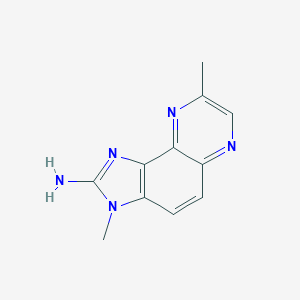

2-Amino-3,8-Dimethylimidazo[4,5-f]chinoxalin, allgemein bekannt als MeIQx, ist ein heterozyklisches aromatisches Amin. Es entsteht beim Garen von Fleisch, Geflügel und Fisch bei hohen Temperaturen. This compound ist eine mutagene Verbindung, d.h. es kann Mutationen in der DNA verursachen, und es wurde als potenzielles Karzinogen identifiziert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MeIQx beinhaltet die Kondensation von Kreatinin mit Aminosäuren während des Garprozesses. Diese Reaktion findet typischerweise bei hohen Temperaturen statt, wie sie beim Grillen oder Braten von Fleisch verwendet werden. Der spezifische Syntheseweg beinhaltet die Bildung einer Imidazochinoxalinstruktur, die durch einen Imidazolring gekennzeichnet ist, der an einen Chinoxalinring kondensiert ist .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound ist nicht üblich, da es hauptsächlich als Nebenprodukt beim Kochen entsteht. Für Forschungszwecke kann this compound im Labor unter kontrollierten chemischen Reaktionen synthetisiert werden. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung und Reinigung der Verbindung aus gegarten Fleischproben .

Analyse Chemischer Reaktionen

Reaktionstypen

MeIQx unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in weniger schädliche Verbindungen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Cytochrom-P450-Enzyme, die eine entscheidende Rolle bei den Oxidations- und Reduktionsprozessen spielen. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber statt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind entgiftete Metaboliten und DNA-Addukte. Die Bildung von DNA-Addukten ist besonders bedeutsam, da sie zu Mutationen und möglicherweise zu Krebs führen kann .

Wissenschaftliche Forschungsanwendungen

MeIQx hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird auf seine chemischen Eigenschaften und Reaktionen untersucht, insbesondere seine Rolle in der Maillard-Reaktion.

Biologie: Forscher untersuchen die biologischen Wirkungen von this compound, einschließlich seiner mutagenen und karzinogenen Eigenschaften.

Medizin: this compound wird in Studien im Zusammenhang mit der Krebsforschung verwendet, da es zum Verständnis der Mechanismen der Karzinogenese beiträgt.

Industrie: This compound wird in der Lebensmittelindustrie analysiert, um die Sicherheit von gegarten Fleischprodukten zu beurteilen und Verfahren zur Reduzierung seiner Bildung beim Garen zu entwickeln

Wirkmechanismus

This compound übt seine Wirkungen durch metabolische Aktivierung aus. In der Leber wird this compound durch Cytochrom-P450-Enzyme, insbesondere CYP1A2, in reaktive Zwischenprodukte metabolisiert. Diese Zwischenprodukte können DNA-Addukte bilden, die kovalente Bindungen zwischen der Verbindung und der DNA sind. Die Bildung von DNA-Addukten kann zu Mutationen und genomischer Instabilität führen und zur Entwicklung von Krebs beitragen .

Wirkmechanismus

MeIQx exerts its effects through metabolic activation. In the liver, this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, into reactive intermediates. These intermediates can form DNA adducts, which are covalent bonds between the compound and DNA. The formation of DNA adducts can lead to mutations and genomic instability, contributing to the development of cancer .

Vergleich Mit ähnlichen Verbindungen

MeIQx gehört zu einer Gruppe von heterozyklischen aromatischen Aminen, die Verbindungen wie diese umfasst:

- 2-Amino-3-methylimidazo[4,5-f]chinolin (IQ)

- 2-Amino-3,4-dimethylimidazo[4,5-f]chinolin (MeIQ)

- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridin (PhIP)

- 2-Amino-3,7,8-trimethylimidazo[4,5-f]chinoxalin (7,8-Dithis compound)

Im Vergleich zu diesen ähnlichen Verbindungen ist this compound im Allgemeinen in gegarten Fleischprodukten häufiger vorhanden und hat ein höheres mutagenes Potenzial. Seine einzigartige Struktur mit zwei Methylgruppen an den Positionen 3 und 8 trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei .

Biologische Aktivität

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) formed during the cooking of meat and fish at high temperatures. It is recognized for its mutagenic and carcinogenic properties, particularly in animal models. This article reviews the biological activity of this compound, focusing on its mechanisms of action, mutagenesis, and the implications for human health based on various studies.

This compound's biological activity is primarily mediated through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. Studies have shown that:

- CYP Enzyme Induction : Exposure to this compound induces specific CYP enzymes in the liver, which are crucial for its metabolic activation. For instance, a study demonstrated that administration of this compound increased levels of CYP1A1 and CYP1A2 in rats, enhancing the mutagenic potential of other carcinogens as well .

- DNA Adduct Formation : this compound forms DNA adducts, which are critical in initiating carcinogenesis. The primary adduct identified is dG-C8-MeIQx, with levels correlating with mutagenesis in various cell lines .

Table 1: Key Metabolic Pathways of this compound

| Metabolic Pathway | Enzyme Involved | Result |

|---|---|---|

| Hydroxylation | CYP1A2 | Formation of N-hydroxy-MeIQx |

| Glucuronidation | UDP-glucuronyltransferase | Detoxification pathway |

| Sulfation | Sulfotransferases | Formation of sulfamate conjugates |

Mutagenicity and Carcinogenicity

This compound has been extensively studied for its mutagenic effects. Research indicates that:

- Tumorigenesis : In animal models, particularly mice, this compound has been shown to induce lung tumors. This finding supports epidemiological studies linking HCAs to increased cancer risk in humans .

- Dose-Dependent Effects : The formation of DNA adducts and subsequent mutagenesis is dose-dependent. Higher doses of this compound lead to increased levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage .

Case Studies

- Rat Hepatocarcinogenesis : A study involving male F344 rats demonstrated that exposure to this compound resulted in significant liver damage and increased foci of altered hepatocytes when combined with partial hepatectomy . The number of GST-P-positive foci was significantly higher in treated rats compared to controls.

- Human Relevance : Epidemiological studies have suggested that individuals with rapid NAT2 acetylator phenotypes may be at a higher risk for HCA-related cancers due to enhanced activation of this compound .

Eigenschaften

IUPAC Name |

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020801 | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Toronto Research Chemicals MSDS], Solid | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77500-04-0 | |

| Record name | MeIQx | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-IQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MeIQx | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 300 °C | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.